(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol
Overview
Description
“(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol” is an organochlorine compound . It is a chiral intermediate that is widely used in the pharmaceutical industry.
Physical And Chemical Properties Analysis
The molecular weight of “(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol” is 185.65 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Related Compounds : Compounds similar to (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol have been synthesized and investigated for their biological properties. One study focused on synthesizing derivatives with pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, although they exhibited no antibacterial activity (Papoyan et al., 2011).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research has been conducted on related compounds for their affinity to beta 1- and beta-2-adrenoceptors, comparing them with known beta-blockers. Certain derivatives showed substantial cardioselectivity, implying potential applications in cardiovascular therapeutics (Rzeszotarski et al., 1979).
Antifungal Applications : Derivatives of this compound, specifically halogen substituted triazoles, have demonstrated significant antifungal profiles against various Candida species. This suggests potential for developing antifungal drugs (Lima-Neto et al., 2012).
Chemical and Pharmaceutical Research
Spectroscopic Characterization : Spectroscopic and crystallographic characterization of similar compounds has been performed, providing valuable data for identification and understanding of their chemical properties (Kuś et al., 2016).
Synthesis of Poly(Ether Imine) Dendrimers : The compound has been used in the synthesis of poly(ether imine) dendrimers. These dendrimers, found to be non-toxic in cytotoxicity studies, hold potential for biological studies and applications (Krishna et al., 2005).
Enantioselective Synthesis : Research has been done on the enantioselective synthesis of compounds involving similar structures, showcasing their potential in asymmetric chemical synthesis (Barrett et al., 1996).
properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNACDMQJLVKIU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649659 | |
Record name | (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |
CAS RN |
886061-26-3 | |
Record name | (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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